rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans
Description
rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans (hereafter referred to as Compound A) is a spirocyclic amine characterized by a unique spiro[3.3]heptane core. The molecule features a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) at the 3-position and a primary amine at the 1-position in a trans configuration. The spirocyclic framework reduces conformational flexibility, which can improve binding specificity in drug-receptor interactions.
Properties
IUPAC Name |
(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-8-10(11(9)2-1-3-11)13-4-6-14-7-5-13/h9-10H,1-8,12H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKXEYJDCSJNN-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H](C[C@H]2N3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans, typically involves a multi-step process. A common route includes:
Formation of the spirocyclic scaffold: : Starting with a cycloaddition reaction to form the spiro[3.3]heptane core.
Introduction of the morpholine group: : Morpholine is incorporated via nucleophilic substitution.
Amine functionalization: : The final step introduces the amine group through reductive amination or a similar reaction.
Industrial Production Methods
Industrial production may scale these processes using continuous flow techniques and optimized reaction conditions to ensure high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Possible via catalytic hydrogenation.
Substitution: : The amine and morpholine groups can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Palladium on carbon with hydrogen gas.
Nucleophiles: : Alkyl halides for substitution reactions.
Major Products
Oxidation products: : Corresponding ketones or carboxylic acids.
Reduction products: : Secondary amines or amine derivatives.
Substitution products: : Various alkylated morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in asymmetric synthesis.
Chemical synthesis: : Precursor for complex organic molecules.
Biology
Enzyme inhibition: : Potential inhibitor of specific enzymes due to its structural features.
Protein interactions: : Studied for its ability to modulate protein-ligand interactions.
Medicine
Drug design: : Scaffold for the development of therapeutic agents targeting central nervous system disorders.
Pharmacology: : Investigated for its pharmacokinetic properties.
Industry
Material science: : Employed in the synthesis of novel polymers and materials.
Agriculture: : Potential component in the development of new agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific enzymes or receptors. It can act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The presence of the morpholine ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
rac-(1R,3R)-3-(tert-Butoxy)spiro[3.3]heptan-1-ol, trans
- Structural Differences : Replaces the morpholin-4-yl group with a tert-butoxy moiety and the amine with a hydroxyl group.
- Key Properties: Higher polarity due to the hydroxyl group, impacting solubility (e.g., in organic vs. aqueous media).
- Applications : Used in pharmaceutical intermediates and materials science due to its rigid spirocyclic backbone .
4-Morpholino-1,1-diphenylbutan-1-amine (Compound B)
- Structural Differences : A linear butanamine chain with morpholine and diphenyl substituents, lacking the spirocyclic core.
- Key Properties: Greater conformational flexibility, which may lower target selectivity compared to Compound A.
- Applications : Intermediate in synthetic organic chemistry, particularly for amine-functionalized compounds .
(-)-Isopinocampheylamine
- Structural Differences : A bicyclo[3.1.1]heptane (pinane) framework with a trimethyl-substituted amine, lacking the spiro architecture.
- Key Properties :
- Applications : Chiral auxiliary in asymmetric synthesis and resolution of enantiomers .
Physicochemical and Reactivity Comparison
Biological Activity
The compound rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans is a member of the spirocyclic amines, which have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
Chemical Structure:
- IUPAC Name: rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine
- Molecular Formula: C₁₃H₁₈N₂O
- Molecular Weight: 222.29 g/mol
- LogP: 1.89 (indicating moderate lipophilicity)
The spiro[3.3]heptane framework provides a rigid structure that can influence the compound's interaction with biological targets.
The biological activity of rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine primarily involves its interaction with various receptors and enzymes. Notably, compounds with similar structures have been shown to exhibit significant activity against the Hedgehog signaling pathway, which is crucial in developmental processes and has implications in cancer biology.
Pharmacological Properties
Research indicates that the compound exhibits:
- Inhibition of Hedgehog Signaling Pathway: Analogous compounds have demonstrated micromolar inhibition levels, with IC50 values ranging from 0.24 to 0.48 µM in cell-based assays .
- Metabolic Stability: The incorporation of the spiro[3.3]heptane core affects metabolic stability in human liver microsomes, suggesting that modifications to this structure can enhance or reduce metabolic degradation .
Comparative Analysis
| Compound | IC50 (µM) | Metabolic Stability (t1/2 min) | LogP |
|---|---|---|---|
| Sonidegib | 0.0015 | 93 | 6.8 |
| trans-76 | 0.48 | 47 | 6.0 |
| cis-76 | 0.24 | 11 | 6.0 |
This table highlights how structural modifications impact both biological activity and pharmacokinetic properties.
Study on Analogous Compounds
A study investigated the effects of replacing the phenyl ring in known bioactive compounds with a spiro[3.3]heptane structure. The results indicated that while there was a decrease in lipophilicity (as measured by clogP), the analogs maintained significant biological activity against cancer cell lines, demonstrating that spirocyclic structures can substitute for traditional aromatic systems without substantial loss of function .
Clinical Implications
Given its potential to inhibit critical signaling pathways involved in tumorigenesis, rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine may serve as a lead compound for developing new anticancer therapies targeting the Hedgehog pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
